

Spectroscopic Profile of 1-Cyclopropylpiperazine Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclopropylpiperazine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclopropylpiperazine dihydrochloride**. Due to the limited availability of public experimental spectra for this specific salt, this document focuses on predicted spectroscopic data, supplemented by experimental data for the free base, 1-Cyclopropylpiperazine. This guide offers a robust reference for the identification, characterization, and quality control of **1-Cyclopropylpiperazine dihydrochloride** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: 1-cyclopropylpiperazine;dihydrochloride
- Molecular Formula: $C_7H_{16}Cl_2N_2$
- Molecular Weight: 199.12 g/mol
- CAS Number: 131269-35-7 (for the analogous 1-Cyclopentylpiperazine dihydrochloride, a specific CAS for the cyclopropyl version is not readily available)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Cyclopropylpiperazine dihydrochloride**. These predictions are based on established spectroscopic principles and computational models, providing a reliable baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt significantly influences the chemical shifts, particularly of the protons on the carbons adjacent to the nitrogens, which will be shifted downfield compared to the free base.

Table 1: Predicted ^1H NMR Data for **1-Cyclopropylpiperazine Dihydrochloride** (in D_2O , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Protons Assigned
~3.6 - 3.9	m	8H (piperazine ring)
~2.8 - 3.2	m	1H (cyclopropyl CH)
~1.0 - 1.3	m	4H (cyclopropyl CH_2)

Table 2: Predicted ^{13}C NMR Data for **1-Cyclopropylpiperazine Dihydrochloride** (in D_2O , 100 MHz)

Chemical Shift (ppm)	Carbon Assignment
~55 - 60	C (cyclopropyl CH)
~45 - 50	C (piperazine ring)
~5 - 10	C (cyclopropyl CH_2)

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt will be characterized by the presence of broad absorptions corresponding to the N-H stretching of the protonated amine groups.

Table 3: Predicted IR Absorption Bands for **1-Cyclopropylpiperazine Dihydrochloride** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~2700 - 3000	Strong, Broad	N-H stretch (amine salt)
~2900 - 3050	Medium	C-H stretch (cyclopropyl)
~2800 - 2950	Medium	C-H stretch (piperazine)
~1400 - 1600	Medium	N-H bend
~1000 - 1200	Medium	C-N stretch

Mass Spectrometry (MS)

For the mass spectrum, it is important to consider the analysis of the free base, 1-Cyclopropylpiperazine, as the hydrochloride salt will likely dissociate in the mass spectrometer. The GC-MS data for 1-Cyclopropylpiperazine is available.[\[2\]](#)

Table 4: Mass Spectrometry Data for the Free Base, 1-Cyclopropylpiperazine

m/z	Interpretation
126.12	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **1-Cyclopropylpiperazine dihydrochloride**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Cyclopropylpiperazine dihydrochloride** in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover a range of 0-14 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0-200 ppm.
 - A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The typical scanning range is $4000\text{-}400\text{ cm}^{-1}$.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
- Instrumentation: Utilize a mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a suitable technique.
- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum in positive ion mode.
 - The mass range should be set to scan beyond the expected molecular weight.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-Cyclopropylpiperazine dihydrochloride**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of **1-Cyclopropylpiperazine dihydrochloride**. Researchers are encouraged to use this information as a reference for their own experimental work and to contribute to the public body of knowledge by publishing their findings.

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References

- 1. 1-Cyclopentylpiperazine dihydrochloride | C₉H₂₀Cl₂N₂ | CID 22120199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropylpiperazine | C₇H₁₄N₂ | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]
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